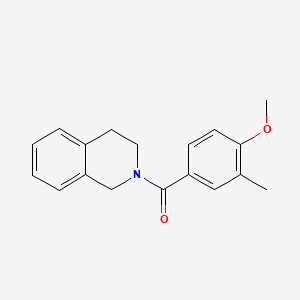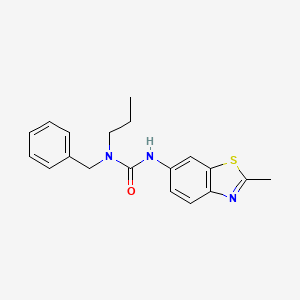![molecular formula C15H20ClNO2 B4771562 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine
Descripción general
Descripción
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a derivative of the naturally occurring compound, γ-hydroxybutyric acid (GHB), which has been shown to have therapeutic effects in certain neurological conditions. CPP-109 has been shown to be a potent inhibitor of the enzyme, GABA transaminase, which is involved in the metabolism of GHB.
Mecanismo De Acción
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine acts as a potent inhibitor of the GABA transaminase enzyme, which is involved in the metabolism of GHB. By inhibiting this enzyme, 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine increases the levels of GHB in the brain, which has been shown to have therapeutic effects in certain neurological conditions.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine has been shown to have a number of biochemical and physiological effects, including increased levels of GHB in the brain, increased levels of dopamine and serotonin, and increased levels of brain-derived neurotrophic factor (BDNF). These effects have been shown to have therapeutic potential in various neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine in lab experiments is its high potency as a GABA transaminase inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, one limitation of using 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels in the brain.
Direcciones Futuras
There are a number of potential future directions for research on 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine, including:
1. Further studies on the therapeutic potential of 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine in various neurological conditions, such as addiction, anxiety, depression, and schizophrenia.
2. Development of more potent and longer-lasting GABA transaminase inhibitors, which could have even greater therapeutic potential.
3. Studies on the safety and efficacy of 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine in humans, including clinical trials.
4. Investigation of the potential use of 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine as a tool for studying the role of GHB in the brain.
5. Development of new methods for delivering 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine to the brain, such as nanotechnology-based drug delivery systems.
Conclusion:
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine is a potent inhibitor of the GABA transaminase enzyme, which has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a number of biochemical and physiological effects, including increased levels of GHB in the brain, increased levels of dopamine and serotonin, and increased levels of BDNF. While there are limitations to its use in lab experiments, there are a number of potential future directions for research on 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine, including further studies on its therapeutic potential, development of more potent and longer-lasting inhibitors, and investigation of new methods for delivering the drug to the brain.
Aplicaciones Científicas De Investigación
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia. It has been shown to have a high affinity for the GABA transaminase enzyme, which is involved in the metabolism of GHB. By inhibiting this enzyme, 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine increases the levels of GHB in the brain, which has been shown to have therapeutic effects in certain neurological conditions.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-4-3-9-17(10-11)15(18)12(2)19-14-7-5-13(16)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLQJTGJXJFIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)
![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)


![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)
![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
![2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4771572.png)
![2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid](/img/structure/B4771577.png)